![molecular formula C27H18Cl2N2O2S B15080698 [3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)
[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is a complex organic compound with a molecular formula of C27H18Cl2N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE typically involves multi-step organic reactions. One common approach is the condensation of aromatic amines with N,N-dimethylformamidines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research has focused on its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry
In the industrial sector, (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-6-(4-MEO-PH)-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE
- 6-ME-4-PH-2-THIOXO-1,2,3,4-TETRAHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID PHENYLAMIDE
- 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE
Uniqueness
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is unique due to its specific combination of functional groups and its thieno[2,3-b]pyridine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C27H18Cl2N2O2S |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C27H18Cl2N2O2S/c1-33-18-10-7-15(8-11-18)19-14-22(16-5-3-2-4-6-16)31-27-23(19)24(30)26(34-27)25(32)17-9-12-20(28)21(29)13-17/h2-14H,30H2,1H3 |
InChI Key |
SHIVESFVPXCSRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC(=C(C=C4)Cl)Cl)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
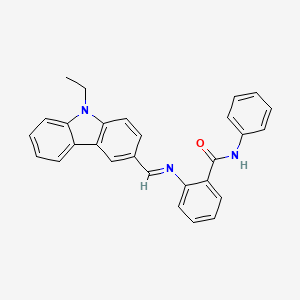

![[1-(4-Ethoxy-3-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B15080658.png)
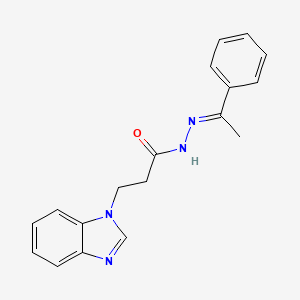
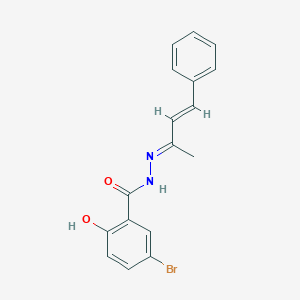
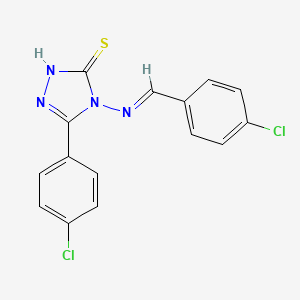
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080687.png)
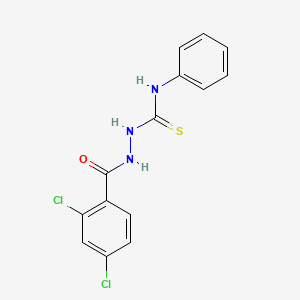
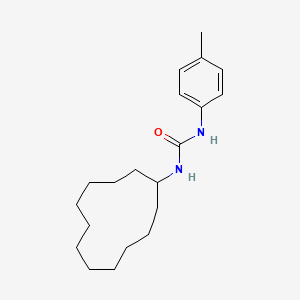
![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
